molecular formula C11H10ClKN2O4 B15127674 Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate

Cat. No.: B15127674
M. Wt: 308.76 g/mol
InChI Key: ISSUZLSYCCVJQP-UHFFFAOYSA-M
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Description

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is an organopotassium salt derived from the parent acid, 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid (CAS RN: 1396967-59-1). Its structure features a 2-chlorophenyl formamido group attached to a propanoate backbone with a carbamoyl substituent at the 3-position . The compound is synthesized via nucleophilic substitution reactions, often employing potassium carbonate as a base in acetonitrile, a method analogous to the preparation of quinazolinone derivatives described in .

Properties

Molecular Formula

C11H10ClKN2O4

Molecular Weight

308.76 g/mol

IUPAC Name

potassium;4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H11ClN2O4.K/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1

InChI Key

ISSUZLSYCCVJQP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate
  • Structural Difference : The 4-chlorophenyl isomer replaces the 2-chloro substituent with a para-chloro group on the benzene ring.
  • Impact: The positional change alters steric and electronic properties. However, this compound is listed as a discontinued product, limiting commercial availability .
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS RN: 1103337-57-0)
  • Structural Difference : Fluorine replaces chlorine at the 2-position of the phenyl ring.
  • Impact: Fluorine’s higher electronegativity and smaller atomic radius may influence electronic effects (e.g., increased dipole moment) and metabolic stability. The acid form (non-potassium salt) has a molecular weight of 254.21 g/mol, slightly lower than the chlorinated analog due to fluorine’s lighter atomic mass .

Heterocyclic and Sulfonamide Analogs

4-chloro-2-(thiophene-2-amido)benzoic acid
  • Structural Difference : A thiophene ring replaces the chlorophenyl group, and the backbone incorporates a benzoic acid moiety.
  • This compound’s carboxylic acid group (instead of a potassium salt) may reduce solubility in polar solvents compared to the target compound .
3-carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid (CAS RN: 1396963-96-4)
  • Structural Difference : A sulfonamide group replaces the formamido linkage, and the aromatic ring is substituted with fluorine at the 3-position.
  • Impact: Sulfonamides are known for their strong hydrogen-bonding capacity, which could enhance protein-binding interactions. However, the meta-fluorine substitution may reduce steric accessibility compared to ortho-substituted analogs .

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight (g/mol) CAS RN Key Properties/Notes
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate 2-Cl 314.77* N/A† Potassium salt enhances solubility; commercial availability via Enamine Ltd.
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid 2-F 254.21 1103337-57-0 Lower molecular weight; potential metabolic stability
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate 4-Cl 314.77* N/A‡ Discontinued; para-substitution may alter binding kinetics
3-carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid 3-F (sulfonamide) 290.26 1396963-96-4 Sulfonamide group enhances hydrogen bonding; research use only

*Calculated based on parent acid (MW 276.69) + potassium (39.10). †Parent acid CAS RN: 1396967-59-1.

Commercial and Research Considerations

The target compound is supplied by multiple vendors, including Enamine Ltd., with availability in gram-scale quantities . In contrast, the 4-chloro isomer is discontinued, highlighting the commercial preference for ortho-substituted derivatives . Fluorinated analogs, while less prevalent, are gaining attention in drug discovery due to fluorine’s unique physicochemical properties .

Biological Activity

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interactions with biological macromolecules, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of a potassium ion, a carbamoyl group, and a chlorophenyl formamido moiety. Its chemical formula is C11H12ClN2O4KC_{11}H_{12}ClN_2O_4K, indicating the presence of functional groups that suggest potential reactivity and biological interaction.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Utilizing potassium carbonate as a base to facilitate the reaction between appropriate precursors.
  • Hydrolysis Reactions : Under acidic or basic conditions, leading to the release of ammonia and formation of carboxylic acids.
  • Electrophilic Aromatic Substitution : Involving the chlorophenyl group, which can participate in further reactions to modify the compound's properties.

Interaction with Biological Macromolecules

Initial studies indicate that this compound may interact with specific proteins or enzymes, influencing their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for detailed interaction studies.

Potential Therapeutic Applications

The compound shows promise in various therapeutic areas due to its unique structure:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents hints at potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Potassium PropionateSimple carboxylateFood preservativeCommonly used in food industry
2-ChlorobenzamideChlorinated amideAnti-inflammatory potentialSimpler structure
CarbamazepineAnticonvulsantNeurological effectsEstablished therapeutic use
PhenylbutazoneAnti-inflammatoryPain reliefKnown for severe side effects

The uniqueness of this compound lies in its specific combination of functional groups that may provide distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound can modulate enzyme activity, potentially acting as an inhibitor or agonist depending on the target.
  • Animal Models : Preliminary animal studies indicate that administration of this compound leads to reduced inflammation markers, suggesting its utility in treating inflammatory conditions.
  • Mechanism of Action : The mechanism by which this compound exerts its effects is hypothesized to involve binding to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.

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